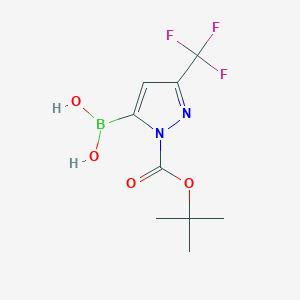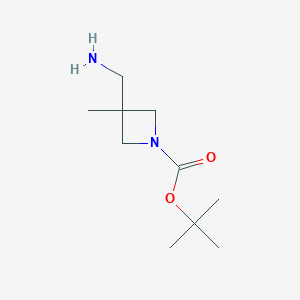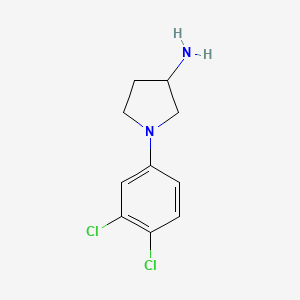
1-(3,4-Dichlorophenyl)pyrrolidin-3-amine
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C10H11Cl2N . It has an average mass of 216.107 Da and a monoisotopic mass of 215.026855 Da .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as this compound, often involves the N-heterocyclization of primary amines with diols . This process can be catalyzed by various compounds, including Cp*Ir complexes . Other synthetic strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Chemical Reactions Analysis
The pyrrolidine ring in this compound can undergo various chemical reactions. For instance, it can be functionalized to create new compounds with different biological profiles . The spatial orientation of substituents and the different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
This compound has a molecular weight of 216.11 . Its InChI Code is 1S/C10H11Cl2N/c11-9-4-3-8 (7-10 (9)12)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 . More detailed physical and chemical properties were not found in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Coordination Chemistry
1-(3,4-Dichlorophenyl)pyrrolidin-3-amine has been studied in the field of coordination chemistry. A notable application includes its use in the synthesis of Co(III) complexes, which are characterized by spectroscopic techniques like IR, UV–Vis, NMR, and X-ray diffraction (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001). These complexes have potential applications in catalysis and material science.
Pyrrole and Pyrrolidine Derivatives in Organic Chemistry
In organic chemistry, pyrrolidine derivatives, which include this compound, are significant for their aromatic characteristics and extensive delocalization of nitrogen electrons. They are often prepared through condensation reactions and find applications in synthesizing various derivatives like hydroxypyrroles, aldehydes, ketones, and acids. These derivatives have uses in solvent production, wetting agents, and as intermediates in various chemical reactions (Anderson & Liu, 2000).
Reversible Monoamine Oxidase-B Inhibitors
Pyrrolidine derivatives have been studied as reversible inhibitors of monoamine oxidase-B (MAO-B), an enzyme relevant in neuroscience and pharmacology. Research on the transformation of these compounds into irreversible inhibitors by N-methylation suggests their potential in developing therapeutic agents (Ding & Silverman, 1993).
Antimicrobial and Anticancer Activities
Some pyrrolidine derivatives have shown promising results in antimicrobial and anticancer activities. For example, diphenyl 1-(pyridin-3-yl)ethylphosphonates, which can be synthesized from compounds like this compound, exhibited high antimicrobial activities against various bacteria and fungi, as well as significant cytotoxicity against cancer cell lines (Abdel-megeed, Badr, Azaam, & El‐Hiti, 2012).
Applications in Asymmetric Synthesis
Pyrrolidine derivatives are also important in asymmetric synthesis. They have been used in the asymmetric A(3) reactions to obtain propargylamines with high enantiomeric excess, indicating their significance in the synthesis of optically active compounds (Zhao & Seidel, 2015).
Zukünftige Richtungen
The pyrrolidine ring, as found in 1-(3,4-Dichlorophenyl)pyrrolidin-3-amine, continues to be a versatile scaffold for the development of novel biologically active compounds . Future research may focus on the design of new pyrrolidine compounds with different biological profiles . The influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds may also be investigated .
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-9-2-1-8(5-10(9)12)14-4-3-7(13)6-14/h1-2,5,7H,3-4,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTFJIMHNCNHEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183558-44-2 | |
| Record name | 1-(3,4-dichlorophenyl)pyrrolidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




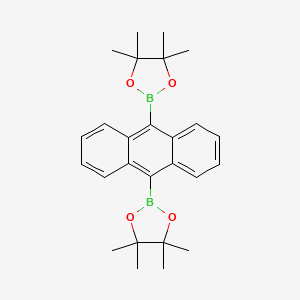

![6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1525743.png)

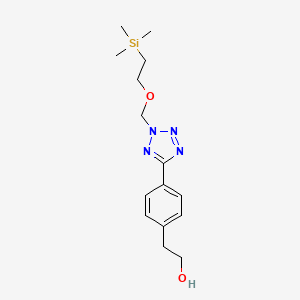
![7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B1525747.png)
![Tert-butyl 1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1525748.png)
![(1E)-1-[4-(cyclopentylsulfonyl)phenyl]ethanone oxime](/img/structure/B1525749.png)
